4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide
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Overview
Description
4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as QNZ or EVP4593 and is a quinazoline derivative.
Mechanism of Action
The mechanism of action of 4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the NF-κB pathway by blocking the phosphorylation of IκBα, which prevents its degradation and subsequent translocation of NF-κB to the nucleus. This, in turn, leads to the inhibition of various cellular processes such as inflammation, immune response, and apoptosis.
Biochemical and Physiological Effects:
4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, lung cancer, and leukemia. Furthermore, it has been shown to inhibit the replication of various viruses such as HIV-1, HCV, and HSV-1.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide in lab experiments is its potential to inhibit the NF-κB pathway, which is involved in various cellular processes. Another advantage is its potential anti-inflammatory, anti-tumor, and anti-viral properties. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility.
Future Directions
There are several future directions for the study of 4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide. One direction is to further investigate its potential anti-inflammatory, anti-tumor, and anti-viral properties. Another direction is to study its potential to inhibit other cellular pathways and processes. Furthermore, the study of the structure-activity relationship of this compound may lead to the development of more potent and selective inhibitors of the NF-κB pathway.
Synthesis Methods
The synthesis of 4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide is a complex process that involves several steps. The synthesis begins with the reaction of 3-aminopropylamine and pyrazine-2-carboxylic acid, which results in the formation of N-[3-(pyrazine-2-carboxamido)propyl]amine. This intermediate product is then reacted with 2-chloro-N-(2-oxo-1,2-dihydroquinazolin-4-yl)acetamide, which results in the formation of 4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide.
Scientific Research Applications
The scientific research application of 4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide is vast and diverse. This compound has been studied for its potential anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential to inhibit the NF-κB pathway, which is involved in various cellular processes such as inflammation, immune response, and apoptosis.
properties
Molecular Formula |
C17H16N6O3 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C17H16N6O3/c24-15-11-4-1-2-5-12(11)22-14(23-15)17(26)21-7-3-6-20-16(25)13-10-18-8-9-19-13/h1-2,4-5,8-10H,3,6-7H2,(H,20,25)(H,21,26)(H,22,23,24) |
InChI Key |
FNVMZEWYZZJGEF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=NC=CN=C3 |
SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=NC=CN=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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